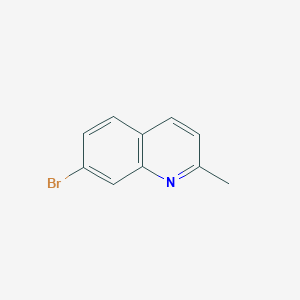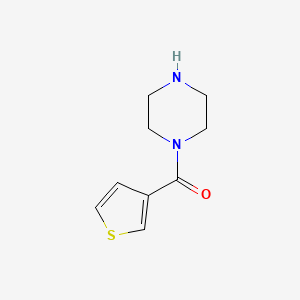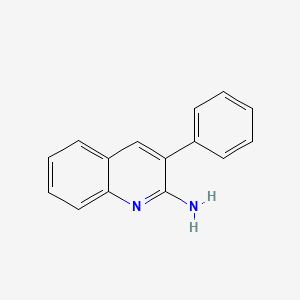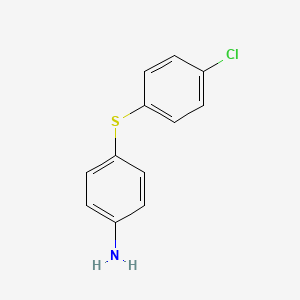
7-Bromo-2-methylquinoline
Overview
Description
7-Bromo-2-methylquinoline is a compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the quinoline ring system. This structure serves as a versatile scaffold for further chemical modifications, which can lead to the development of pharmacologically active molecules or novel materials with unique properties 10.
Synthesis Analysis
The synthesis of 7-Bromo-2-methylquinoline and its derivatives has been explored through various methods. One approach involves the Skraup reaction followed by demethylations, oxidative bromination, amination, and debromination to yield 7-alkylamino-2-methylquinoline-5,8-diones . Another method includes the Knorr synthesis, which uses a condensation between β-keto esters and 4-bromoaniline, followed by cyclization to produce 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 7-bromo-5,8-dimethylisoquinoline has been achieved by bromination of 5,8-dimethylisoquinoline, which can be further reacted with ammonia or anilines to yield amino derivatives . These synthetic routes highlight the chemical versatility of the 7-bromo-2-methylquinoline scaffold and its potential for generating a wide array of compounds .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-methylquinoline derivatives has been elucidated through various analytical techniques. For instance, the structure of 7-bromoquinolin-8-ol was confirmed by establishing the bromination at the 7-position of an 8-hydroxyquinoline derivative, with intermolecular and weak intramolecular hydrogen bonds observed in the solid state . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems or material applications .
Chemical Reactions Analysis
The reactivity of 7-Bromo-2-methylquinoline derivatives has been studied in the context of nucleophilic substitution reactions. For example, the regiochemistry of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with various amines has been investigated, revealing unusual regioselectivity . Additionally, the reactivity of 7-substituted derivatives of 5,8-dimethylisoquinoline in palladium-catalyzed coupling reactions has been explored . These studies provide insights into the chemical behavior of brominated quinolines and their potential utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-methylquinoline derivatives are influenced by the presence of the bromine atom and the specific substituents on the quinoline ring. These properties are important for determining the compound's suitability for various applications, such as photolabile protecting groups with sensitivity to multiphoton excitation . The solubility, fluorescence, and quantum efficiency of these compounds can be tailored through chemical modifications, making them useful in biological and material sciences .
Scientific Research Applications
Synthesis and Chemical Transformations
7-Bromo-2-methylquinoline has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For instance, Choi and Chi (2004) developed efficient synthetic routes for key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones, demonstrating their utility in the preparation of various alkylamino compounds through nucleophilic substitution reactions (Choi & Chi, 2004). Similarly, the work by Choi et al. (2002) involved the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline, showcasing the compound's role in complex multi-step organic syntheses (Choi et al., 2002).
Role in Supramolecular Chemistry
In supramolecular chemistry, 7-Bromo-2-methylquinoline has been studied for its involvement in the formation of noncovalent supramolecular complexes. Fuss et al. (1999) investigated its role in reactions with various substrates like 3-picoline and 2-methylquinoline, leading to the formation of mono- and bis(heteroaryl)-containing products (Fuss et al., 1999).
Biological Evaluation and Applications
7-Bromo-2-methylquinoline also finds application in biological studies. Siddappa and Mayana (2014) synthesized Schiff base ligands using derivatives of 7-Bromo-2-methylquinoline, which were evaluated for their antibacterial, antifungal, and antioxidant activities. The study highlights the compound's potential in developing new pharmaceutical agents (Siddappa & Mayana, 2014).
Photolabile Protecting Groups
The compound has been explored for its utility as a photolabile protecting group. Research by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on 7-Bromo-2-methylquinoline, demonstrating its greater efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups (Fedoryak & Dore, 2002).
Safety and Hazards
Future Directions
The future directions for research on 7-Bromo-2-methylquinoline and similar compounds are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis protocols may also be a focus of future research .
Mechanism of Action
Target of Action
Quinoline and its derivatives, including 7-bromo-2-methylquinoline, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2-methylquinoline .
properties
IUPAC Name |
7-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOCCXFMXGRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490842 | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylquinoline | |
CAS RN |
4965-34-8 | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research papers regarding 7-Bromo-2-methylquinoline-5,8-dione?
A1: The research primarily demonstrates a simple method for preparing 7-alkylamino-2-methylquinoline-5,8-diones. It highlights the regiochemistry of nucleophilic substitution reactions involving 6- or 7-Bromo-2-methylquinoline-5,8-dione with amines. [, ] Specifically, the research shows that using 7-bromo-2-methylquinoline-5,8-dione as a starting material leads to the desired 7-alkylamino product. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)












